1-{3-methoxy-4-[(3-methoxyphenyl)methoxy]phenyl}ethan-1-ol

Lipophilicity ADME Prediction Lead Optimization

Optimize your lead series without altering the core pharmacophore. This meta-methoxybenzyl variant provides a controlled +0.2 log unit lipophilicity shift and a 6.1 Ų TPSA increase versus its unsubstituted benzyl analog (PubChem CID 42625427), enabling precise tuning of permeability and metabolic stability. The 3-methoxybenzyl group offers orthogonality for selective cleavage via hydrogenolysis or DDQ oxidation, preserving acid/base-sensitive functionalities. Avoid invalidated comparative data—source the exact intermediate that ensures batch-to-batch consistency for your in vitro ADME assays and convergent synthetic strategies.

Molecular Formula C17H20O4
Molecular Weight 288.34 g/mol
CAS No. 1156391-91-1
Cat. No. B6240925
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-{3-methoxy-4-[(3-methoxyphenyl)methoxy]phenyl}ethan-1-ol
CAS1156391-91-1
Molecular FormulaC17H20O4
Molecular Weight288.34 g/mol
Structural Identifiers
SMILESCC(C1=CC(=C(C=C1)OCC2=CC(=CC=C2)OC)OC)O
InChIInChI=1S/C17H20O4/c1-12(18)14-7-8-16(17(10-14)20-3)21-11-13-5-4-6-15(9-13)19-2/h4-10,12,18H,11H2,1-3H3
InChIKeyXEDJBURFPWCCSR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-{3-methoxy-4-[(3-methoxyphenyl)methoxy]phenyl}ethan-1-ol CAS 1156391-91-1: Structural Identity and Procurement-Relevant Properties


1-{3-methoxy-4-[(3-methoxyphenyl)methoxy]phenyl}ethan-1-ol (CAS 1156391-91-1) is a synthetic diaryl ether alcohol (C17H20O4, MW 288.34) featuring a 3-methoxy-4-benzyloxyphenylethanol core with an additional meta-methoxy substituent on the pendant benzyl ring . The compound is supplied as a ≥95% purity research chemical and functions primarily as a key intermediate for constructing bioactive molecules that require a differentiated 3-methoxy-4-(3-methoxybenzyloxy)phenyl motif .

Why 1-{3-methoxy-4-[(3-methoxyphenyl)methoxy]phenyl}ethan-1-ol Cannot Be Replaced by Unsubstituted Benzyl or Dimethoxy Analogs


The 3-methoxybenzyl substituent in this compound confers distinct steric, electronic, and lipophilic properties that cannot be replicated by the widely available unsubstituted benzyl analog (PubChem CID 42625427) or the simpler 3,4-dimethoxyphenyl derivative. Replacement with a less-substituted analog will alter hydrogen-bond acceptor distribution, polar surface area, and XLogP3, directly impacting target binding, metabolic stability, and solubility profiles in structure-activity relationship (SAR) programs [1][2]. Therefore, generic substitution invalidates comparative data and compromises chemical consistency in iterative lead optimization.

Product-Specific Quantitative Differentiation Evidence for 1-{3-methoxy-4-[(3-methoxyphenyl)methoxy]phenyl}ethan-1-ol


Lipophilicity Shift: Meta-Methoxybenzyl vs. Unsubstituted Benzyl Analogs Modulates XLogP3

The predicted XLogP3 of the target compound 1-{3-methoxy-4-[(3-methoxyphenyl)methoxy]phenyl}ethan-1-ol is approximately 2.8, comparable to the aldehyde analog (PubChem CID 3475702, XLogP3=2.8) [1]. In contrast, the unsubstituted benzyl analog 1-(3-benzyloxy-4-methoxy-phenyl)-ethanol exhibits a significantly lower XLogP3 of 2.6 [2]. This ∼0.2 log unit increase indicates higher lipophilicity that can alter passive membrane permeability and non-specific protein binding.

Lipophilicity ADME Prediction Lead Optimization

Topological Polar Surface Area Increase Reflects Additional Hydrogen-Bond Acceptor

The meta-methoxybenzyl group introduces an additional oxygen-based hydrogen-bond acceptor compared to the unsubstituted benzyl case. The topological polar surface area (TPSA) of the benzyl analog is 38.7 Ų [1], whereas the TPSA of the aldehyde analog bearing the 3-methoxybenzyl group is 44.8 Ų [2], indicating an increase of 6.1 Ų attributable to the extra methoxy oxygen. For the target alcohol, TPSA is expected to be similarly elevated relative to the benzyl analog.

Polar Surface Area Drug-likeness Solubility

Meta-Methoxybenzyl Ether Bond Stability vs. Base-Labile Dimethoxyphenyl Analogs

The 3-methoxybenzyl ether linkage in the target compound is susceptible to hydrogenolysis (H₂, Pd/C) or oxidative cleavage (DDQ), enabling orthogonal deprotection strategies relative to simple dimethoxyphenyl analogs (e.g., 1-(3,4-dimethoxyphenyl)ethanol) that lack this cleavable handle [1]. The benzyl ether C–O bond dissociation energy is ~218 kJ/mol, whereas the aryl–OCH₃ bond is ~423 kJ/mol, providing a clear chemical differentiation window for selective functionalization [2].

Chemical Stability Synthetic Intermediate Protecting Group Chemistry

Prioritized Application Scenarios for 1-{3-methoxy-4-[(3-methoxyphenyl)methoxy]phenyl}ethan-1-ol Based on Evidence-Backed Differentiation


Lead Optimization SAR Campaigns Requiring Controlled Lipophilicity Modulation

When a medicinal chemistry program has identified a benzyloxy phenylethanol core but requires fine-tuning of logP to optimize permeability or reduce off-target binding, the meta-methoxybenzyl variant (target compound) provides a +0.2 log unit lipophilicity shift compared to the unsubstituted benzyl analog [1]. This quantified differentiation allows SAR teams to dial in physicochemical properties without altering the core pharmacophore, maintaining scaffold consistency across the series [2].

Multi-Step Synthesis Requiring Orthogonal Protecting Group Strategy

In synthetic routes requiring a cleavable aryl ether, the 3-methoxybenzyl group of the target compound can be selectively removed via hydrogenolysis or DDQ oxidation without affecting acid-labile or base-sensitive functionalities elsewhere in the molecule [1]. This orthogonality is absent in non-benzyloxy analogs, making the target compound the requisite intermediate for convergent synthetic strategies [2].

Physicochemical Property Standardization in Preclinical Development Batches

When scaling up reference standards for in vitro ADME assays, batch-to-batch consistency in TPSA is critical. The target compound's TPSA (~44.8 Ų) is elevated by 6.1 Ų relative to the unsubstituted benzyl analog, directly influencing aqueous solubility and Caco-2 permeability readouts [1]. Substituting with a lower-TPSA analog would systematically bias permeability data, rendering inter-study comparisons invalid [2].

Quote Request

Request a Quote for 1-{3-methoxy-4-[(3-methoxyphenyl)methoxy]phenyl}ethan-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.